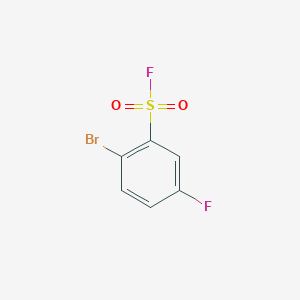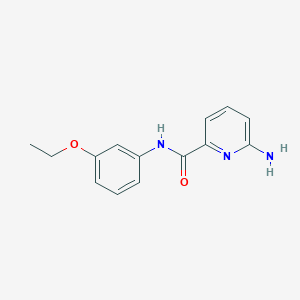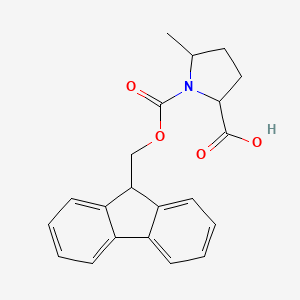
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid typically involves the following steps:
Protection of the Amino Group: The amino group of 5-methylpyrrolidine-2-carboxylic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography or crystallization techniques. Quality control measures ensure the compound meets the required purity standards.
Análisis De Reacciones Químicas
Types of Reactions
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.
Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino acid.
Coupling: Formation of peptide bonds results in longer peptide chains or cyclic peptides.
Aplicaciones Científicas De Investigación
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid has several scientific research applications:
Peptide Synthesis: Widely used in solid-phase peptide synthesis (SPPS) for the stepwise construction of peptides.
Drug Development: Utilized in the synthesis of peptide-based drugs and peptidomimetics.
Bioconjugation: Employed in the conjugation of peptides to other biomolecules for research in biochemistry and molecular biology.
Mecanismo De Acción
The primary function of 1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is to serve as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during peptide chain assembly and is removed under basic conditions to reveal the free amino group for further reactions. This protection-deprotection strategy is crucial for the stepwise synthesis of peptides.
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-Proline: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lysine: Fmoc-protected lysine, commonly used in peptide synthesis.
Fmoc-Phenylalanine: Fmoc-protected phenylalanine, used in the synthesis of peptides and peptidomimetics.
Uniqueness
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid is unique due to its specific structure, which includes a methyl group on the pyrrolidine ring. This structural feature can influence the conformation and properties of the resulting peptides, making it valuable for the synthesis of peptides with specific structural and functional characteristics.
Propiedades
Fórmula molecular |
C21H21NO4 |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C21H21NO4/c1-13-10-11-19(20(23)24)22(13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24) |
Clave InChI |
RQLDNXLQBRULFT-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


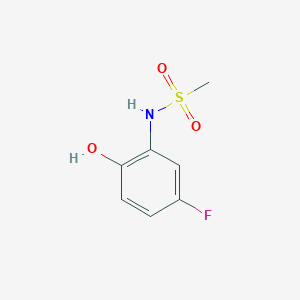
![2-{[4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B15128750.png)
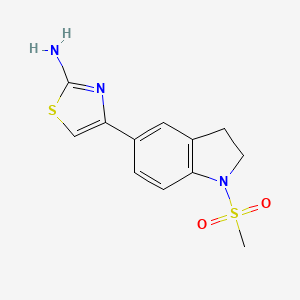

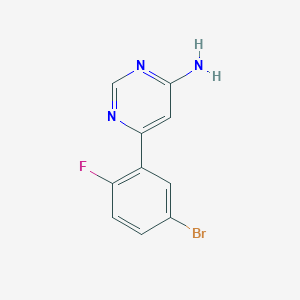

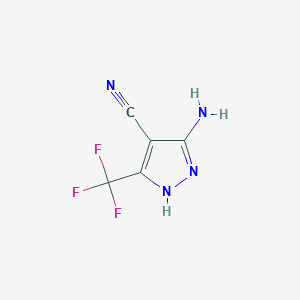
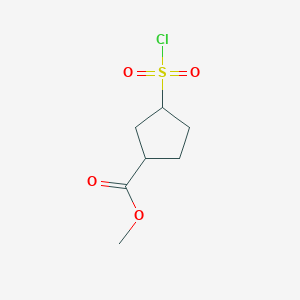

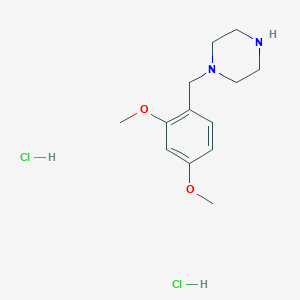
![rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B15128806.png)
![2-Cyclobutyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B15128819.png)
